2-bromo-N-(4-nitrophenyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

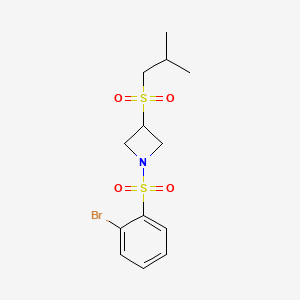

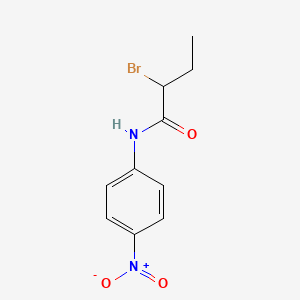

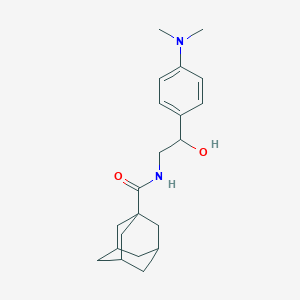

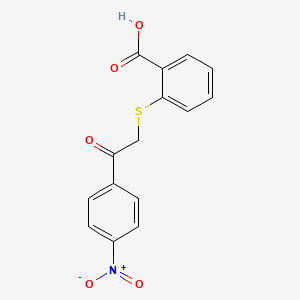

“2-bromo-N-(4-nitrophenyl)butanamide” is an organic compound. It has a molecular formula of C10H11BrN2O3 and a molecular weight of 287.11 .

Molecular Structure Analysis

The molecular structure of “2-bromo-N-(4-nitrophenyl)butanamide” consists of a butanamide backbone with a bromine atom attached to the second carbon and a nitrophenyl group attached to the nitrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving “2-bromo-N-(4-nitrophenyl)butanamide” are not available, compounds with similar structures often undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .Physical And Chemical Properties Analysis

“2-bromo-N-(4-nitrophenyl)butanamide” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not available.Wissenschaftliche Forschungsanwendungen

Kinetics and Mechanism Studies

A study focused on the chemical behavior of substituted 4-chloro-N-phenylbutanamides, including 2-bromo-4-chloro-N-(4-nitrophenyl)butanamide, in aqueous sodium hydroxide solutions. This research revealed the substrate's transformation through ring closure to give substituted 1-phenylpyrrolidin-2-ones, subsequently hydrolyzed to substitution derivatives of sodium 4-amino-N-phenylbutanoates. The study provided values for dissociation constants and cyclization rate constants, contributing to understanding the kinetics and mechanism of formation and decomposition of such compounds (Sedlák et al., 2002).

Vibrational Spectral Studies

Research on 2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxo-N-phenyl-butanamide, a derivative of 2-bromo-N-(4-nitrophenyl)butanamide, was conducted to characterize its structure using vibrational spectral techniques. This study aimed at accurately assigning the spectral bands of its FT-IR and FT-Raman spectra to its molecular structure, indicating that the compound adopts a hydrazone configuration in its solid state (Hu Chang-liang, 2013).

Synthesis and Characterization of Derivatives

Another research explored the synthesis and characterization of zinc(II) carboxylate complexes based on N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide, a similar compound to 2-bromo-N-(4-nitrophenyl)butanamide. This study assessed the DNA binding ability, biological activities, and molecular docking studies, showcasing the compounds' potential in medical chemistry and drug development (Khan et al., 2021).

Molecular Properties and Isomerization Studies

Research on paracetamol analogues, including 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide, used Density Functional Theory (DFT) to assess molecular properties, isomerization, and vibrational mode couplings. This study contributed to understanding the intramolecular interactions and the stabilization of isomers, essential for drug design and synthesis (Viana et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-N-(4-nitrophenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3/c1-2-9(11)10(14)12-7-3-5-8(6-4-7)13(15)16/h3-6,9H,2H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDNZSRZTUPWGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(4-nitrophenyl)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2567305.png)

![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2567308.png)

![7-methyl-6-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2567311.png)

![3-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B2567316.png)